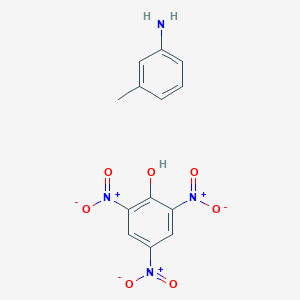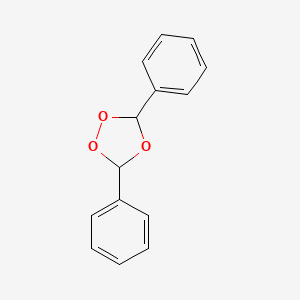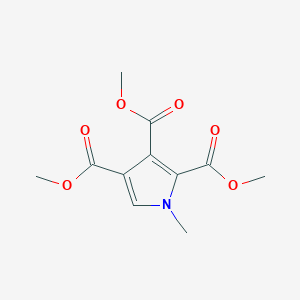
Chloro(dimethyl)(trichloromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trichloromethyl)dimethylchlorosilane is an organosilicon compound with the chemical formula C3H6Cl4Si. It is a colorless liquid with a sharp odor similar to that of hydrochloric acid. This compound is primarily used as a precursor in the synthesis of various silicon-based materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(trichloromethyl)dimethylchlorosilane can be synthesized through the reaction of dimethyldichlorosilane with carbon tetrachloride in the presence of a catalytic amount of triphenylphosphine . The reaction proceeds smoothly under mild conditions to produce (trichloromethyl)dimethylchlorosilane in good yield.
Industrial Production Methods
In industrial settings, the production of (trichloromethyl)dimethylchlorosilane often involves the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C) . This method is commonly used in the production of various chlorosilanes, including (trichloromethyl)dimethylchlorosilane.
Analyse Des Réactions Chimiques
Types of Reactions
(trichloromethyl)dimethylchlorosilane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction .
Hydrolysis: When exposed to water, (trichloromethyl)dimethylchlorosilane undergoes hydrolysis to form silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols converts (trichloromethyl)dimethylchlorosilane into alkoxysilanes, releasing hydrochloric acid as a byproduct.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Alcoholysis: Alcohols such as methanol are used, and the reaction can be carried out at room temperature.
Reduction: Alkali metals like sodium are used as reducing agents, and the reaction is conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Polysilynes and sodium chloride.
Applications De Recherche Scientifique
(trichloromethyl)dimethylchlorosilane has a wide range of applications in scientific research and industry :
Chemistry: Used as a precursor in the synthesis of various silicon-based materials and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (trichloromethyl)dimethylchlorosilane involves its reactivity with water and other nucleophiles . The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of silanols and other silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and polymer synthesis.
Comparaison Avec Des Composés Similaires
(trichloromethyl)dimethylchlorosilane can be compared with other similar compounds such as methyltrichlorosilane and trichlorosilane :
Methyltrichlorosilane: Similar in structure but contains one methyl group and three chlorine atoms bonded to silicon. It is also used as a precursor for silicon-based materials.
Trichlorosilane: Contains three chlorine atoms and one hydrogen atom bonded to silicon. It is primarily used in the production of ultrapure silicon for the semiconductor industry.
Conclusion
(trichloromethyl)dimethylchlorosilane is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various silicon-based materials make it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
chloro-dimethyl-(trichloromethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c1-8(2,7)3(4,5)6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQOFBDJVVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503127 |
Source


|
| Record name | Chloro(dimethyl)(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-30-7 |
Source


|
| Record name | Chloro(dimethyl)(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)


